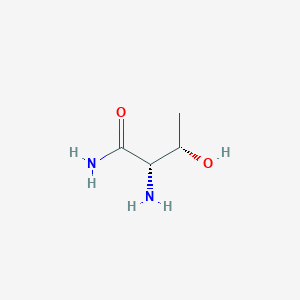![molecular formula C7H6N2S B13116669 7H-Thiopyrano[2,3-d]pyrimidine CAS No. 874-28-2](/img/structure/B13116669.png)
7H-Thiopyrano[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Thiopyrano[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiopyran and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiopyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is carried out in aqueous ethanol at room temperature using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light in an air atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high atom economy, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Thiopyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrano moiety to a dihydrothiopyrano structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrano derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
7H-Thiopyrano[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7H-Thiopyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparaison Avec Des Composés Similaires
7H-Pyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrano[2,3-d]pyrimidine: Used in photochemical synthesis and has applications in green chemistry.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness: 7H-Thiopyrano[2,3-d]pyrimidine is unique due to its fused thiopyran and pyrimidine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential for diverse chemical modifications and biological applications makes it a valuable compound in medicinal chemistry and related fields.
Propriétés
Numéro CAS |
874-28-2 |
|---|---|
Formule moléculaire |
C7H6N2S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
7H-thiopyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
Clé InChI |
LJDXGHMZMKRRDX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CN=CN=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


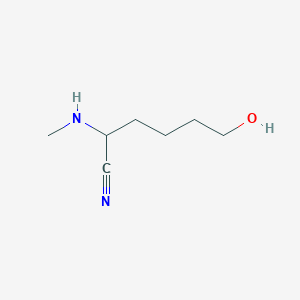

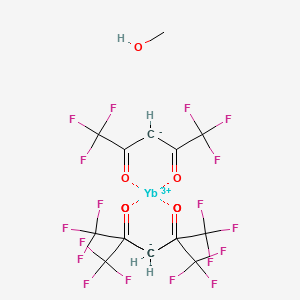
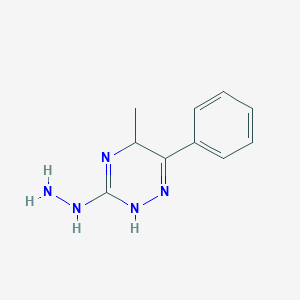
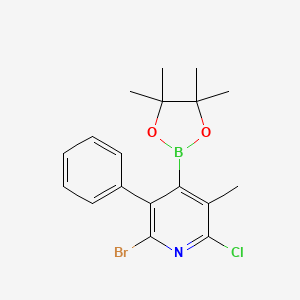
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
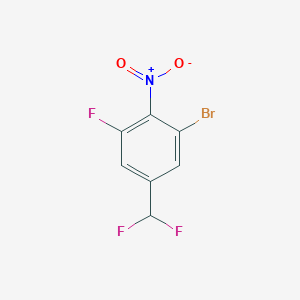
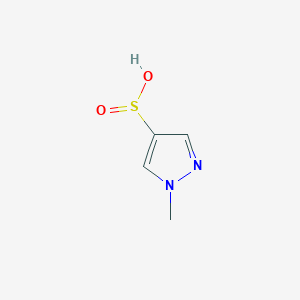
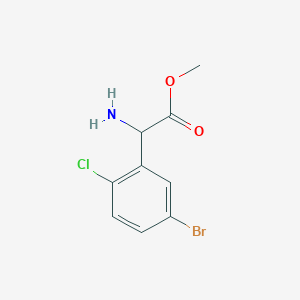
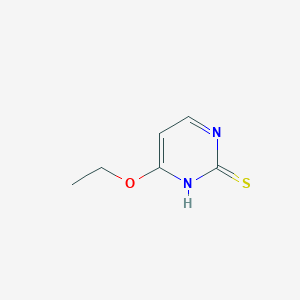
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)

